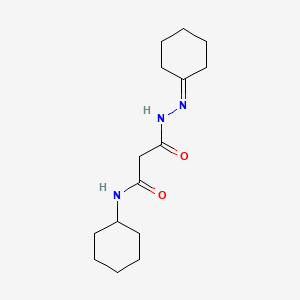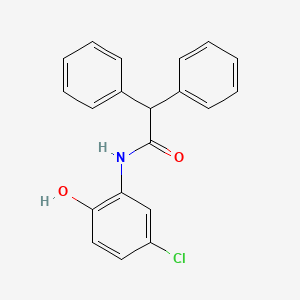![molecular formula C11H9BrN2OS2 B5877162 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as BPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTA is a thiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit antioxidant activity by scavenging free radicals. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its versatility. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on the development of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 4-bromothiophenol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide as a white solid with a melting point of 174-175°C.
Applications De Recherche Scientifique
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit anti-microbial activity against a variety of bacteria and fungi.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS2/c12-8-1-3-9(4-2-8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKXBXLWCRBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)
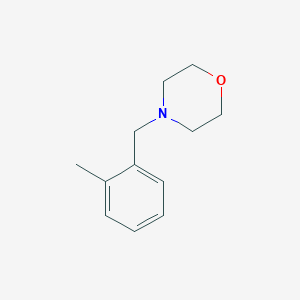
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
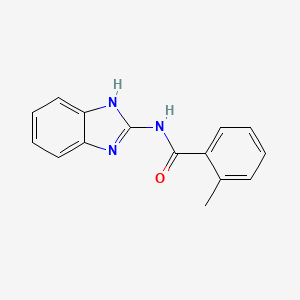
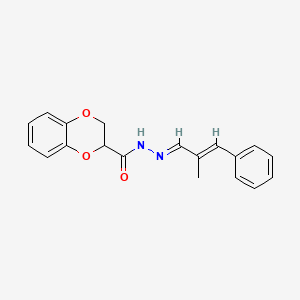
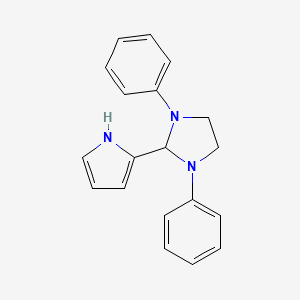
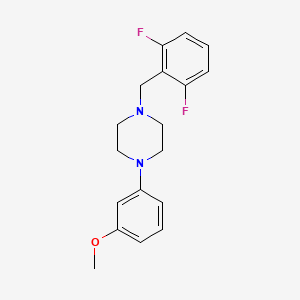

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
